molecular formula C11H10N2O4S B4923476 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide

3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide

Cat. No. B4923476
M. Wt: 266.28 g/mol
InChI Key: JQEJGQSAHUEQOF-UHFFFAOYSA-N
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Description

3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide, also known as NTB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the thienylbenzamide family of compounds, which have been found to have a range of biological activities. NTB has been shown to have potential as a tool in the study of various biological processes, including cell signaling pathways and protein-protein interactions. In

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide involves its ability to bind to specific sites on proteins involved in cellular signaling pathways. As mentioned previously, 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to bind to a specific site on SHP-1, disrupting its interaction with other proteins. This disruption can lead to changes in cellular signaling pathways, providing researchers with a tool for studying the roles of these pathways in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide are largely dependent on the specific biological processes being studied. As a tool for studying PTPs and protein-protein interactions, 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to have a range of effects on cellular signaling pathways. These effects can include changes in gene expression, alterations in protein activity, and changes in cellular behavior.

Advantages and Limitations for Lab Experiments

One major advantage of using 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide in lab experiments is its specificity for certain proteins and protein sites. This specificity allows researchers to selectively target specific cellular signaling pathways, providing a more precise tool for studying these processes. Additionally, 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to be relatively stable and easy to synthesize, making it a convenient tool for researchers.
However, there are also some limitations to using 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide in lab experiments. One limitation is that its effects on cellular signaling pathways can be complex and difficult to interpret. Additionally, the specificity of 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide for certain proteins and protein sites can also be a limitation, as it may not be useful for studying other aspects of cellular signaling pathways.

Future Directions

There are several future directions for research involving 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide. One area of interest is its potential use in the study of cancer biology. 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to inhibit the activity of certain PTPs that are involved in the regulation of cancer cell growth and survival. Further research in this area could lead to the development of new cancer therapies.
Another area of interest is the potential use of 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide in the study of immune cell signaling pathways. As mentioned previously, 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to disrupt the interaction between SHP-1 and other proteins involved in immune cell signaling. Further research in this area could lead to a better understanding of the roles of these pathways in immune cell function and the development of new immunotherapies.
Overall, 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide is a promising tool for studying a variety of biological processes. Its specificity for certain proteins and protein sites makes it a useful tool for studying cellular signaling pathways, and its relatively easy synthesis and stability make it a convenient tool for researchers. With continued research, 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide may prove to be a valuable tool for understanding a range of biological processes and developing new therapies for a variety of diseases.

Synthesis Methods

The synthesis of 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide involves several steps, including the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetamidothiophenol. This compound is then reacted with 3-nitrobenzoyl chloride to form 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide. The synthesis of 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide has been described in several publications, including a paper by R. K. Goyal et al. in the journal Synthetic Communications.

Scientific Research Applications

3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling pathways. 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to selectively inhibit the activity of certain PTPs, making it a useful tool for studying the roles of these enzymes in various biological processes.
In addition to its use in studying PTPs, 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide has also been investigated for its potential as a tool in the study of protein-protein interactions. This compound has been shown to bind to a specific site on the protein Src homology 2 domain-containing phosphatase-1 (SHP-1), which is involved in the regulation of immune cell signaling. By binding to this site, 3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide can disrupt the interaction between SHP-1 and other proteins, allowing researchers to study the effects of this disruption on cellular signaling pathways.

properties

IUPAC Name

3-nitro-N-(2-oxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-10(12-9-4-5-18-11(9)15)7-2-1-3-8(6-7)13(16)17/h1-3,6,9H,4-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEJGQSAHUEQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(2-oxothiolan-3-yl)benzamide

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